molecular formula C19H21N5O3 B11566159 (3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide

(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B11566159
M. Wt: 367.4 g/mol
InChI Key: XMZCXTUWFRQDLM-UCQKPKSFSA-N
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Description

(3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylcarbamoyl group, a formamido group, and a pyridinylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylcarbamoyl and formamido intermediates, followed by their coupling with the pyridinylmethyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors and automated systems to ensure high yield and purity. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylcarbamoyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzylcarbamoyl derivatives: Compounds with similar benzylcarbamoyl groups.

    Formamido derivatives: Compounds containing formamido groups.

    Pyridinylmethyl derivatives: Compounds with pyridinylmethyl groups.

Uniqueness

(3Z)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-N'-[(Z)-[4-oxo-4-(pyridin-3-ylmethylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H21N5O3/c1-14(10-17(25)21-13-16-8-5-9-20-11-16)23-24-19(27)18(26)22-12-15-6-3-2-4-7-15/h2-9,11H,10,12-13H2,1H3,(H,21,25)(H,22,26)(H,24,27)/b23-14-

InChI Key

XMZCXTUWFRQDLM-UCQKPKSFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C(=O)NCC1=CC=CC=C1)/CC(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NCC1=CC=CC=C1)CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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